molecular formula C7H8BrClF2N2O B2777256 [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride CAS No. 2061980-67-2

[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride

Cat. No.: B2777256
CAS No.: 2061980-67-2
M. Wt: 289.5
InChI Key: SNASTFMYQPCQFO-UHFFFAOYSA-N
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Description

[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride is a chemical compound with the molecular formula C7H7BrF2N2O·HCl It is a hydrazine derivative that features a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-6-(difluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 2-bromo-6-(difluoromethoxy)aniline

    Reagent: Hydrazine hydrate

    Catalyst: Hydrochloric acid

    Reaction Conditions: The reaction mixture is heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are carefully controlled. The product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool to study biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new treatments for diseases or as a diagnostic agent.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be used in the production of polymers or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(difluoromethoxy)aniline: A precursor in the synthesis of [2-Bromo-6-(difluoromethoxy)phenyl]hydrazine hydrochloride.

    2-Bromo-6-(trifluoromethoxy)phenylhydrazine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Bromo-4-(difluoromethoxy)phenylhydrazine: A compound with a different substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct chemical properties

Properties

IUPAC Name

[2-bromo-6-(difluoromethoxy)phenyl]hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrF2N2O.ClH/c8-4-2-1-3-5(6(4)12-11)13-7(9)10;/h1-3,7,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNASTFMYQPCQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)OC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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